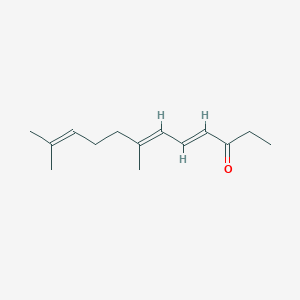

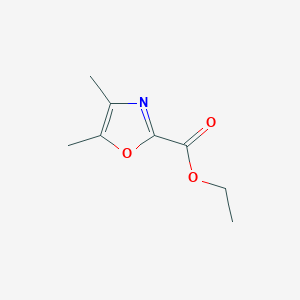

Ethyl 4,5-dimethyloxazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including lateral lithiation and palladium-catalyzed coupling reactions. For example, the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate demonstrates a methodology that could be applied or adapted for Ethyl 4,5-dimethyloxazole-2-carboxylate, utilizing regiocontrolled halogenation and coupling reactions (Hodgetts & Kershaw, 2002).

Molecular Structure Analysis

The molecular structure and spectral analysis are crucial for understanding the characteristics of chemical compounds. A combined experimental and quantum chemical approach on compounds with similar structures provides insights into the molecular geometry, electronic transitions, and the nature of hydrogen bonding, which are essential for the molecular structure analysis of Ethyl 4,5-dimethyloxazole-2-carboxylate (Singh et al., 2012).

Chemical Reactions and Properties

Ethyl 4,5-dimethyloxazole-2-carboxylate's chemical reactions and properties can be inferred from studies on similar compounds. For instance, the synthesis and properties of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate highlight the types of chemical reactions such compounds undergo and their resultant properties, such as the formation of dimers through intermolecular hydrogen bonding (Idhayadhulla et al., 2010).

Physical Properties Analysis

The physical properties of chemical compounds like Ethyl 4,5-dimethyloxazole-2-carboxylate include solubility, melting point, and boiling point, which are essential for applications in various fields. These properties are often studied through spectroscopic methods and crystallography to understand the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, provide insights into the potential applications and handling of Ethyl 4,5-dimethyloxazole-2-carboxylate. Studies on similar compounds, such as the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, offer valuable information on the chemical properties that could be related to Ethyl 4,5-dimethyloxazole-2-carboxylate (Singh et al., 2014).

Applications De Recherche Scientifique

1. Use in Synthesis and Structural Studies

Ethyl 4,5-dimethyloxazole-2-carboxylate serves as a precursor or intermediate in the synthesis of various chemical compounds. For instance, it has been used in the lateral lithiation process, particularly in the synthesis of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. This process is instrumental in the creation of homologated methyl esters and derivatives of isoxazoles, which have potential applications in neurotransmitter research and other areas of medicinal chemistry (Zhou & Natale, 1998). Moreover, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, closely related to ethyl 4,5-dimethyloxazole-2-carboxylate, has been used in studies involving crystal structure determination, providing insights into molecular configurations and potential applications in material science and drug design (Gelli et al., 1994).

2. Applications in Medicinal Chemistry

Ethyl 4,5-dimethyloxazole-2-carboxylate and its derivatives find significant applications in medicinal chemistry, particularly in the synthesis of compounds with potential pharmaceutical properties. For example, its derivatives have been used in the synthesis of various antitumor agents and compounds showing fungicidal and plant growth regulation activities. Such studies highlight the compound's role in the development of new therapeutic agents (Jasztold-Howorko et al., 1994), (Minga, 2005).

3. Role in Enzymatic Reactions and Kinetic Studies

Ethyl 4,5-dimethyloxazole-2-carboxylate is also important in studies involving enzymatic reactions and kinetic resolution processes. For example, its derivatives have been utilized in lipase-catalyzed reactions, which are crucial for understanding enzymatic mechanisms and developing biocatalysis processes. Such studies can lead to more efficient methods in the synthesis of enantiomerically pure compounds, which are vital in drug development and other areas of chemistry (Kasture et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJJALUYISMRGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(O1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethyloxazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.